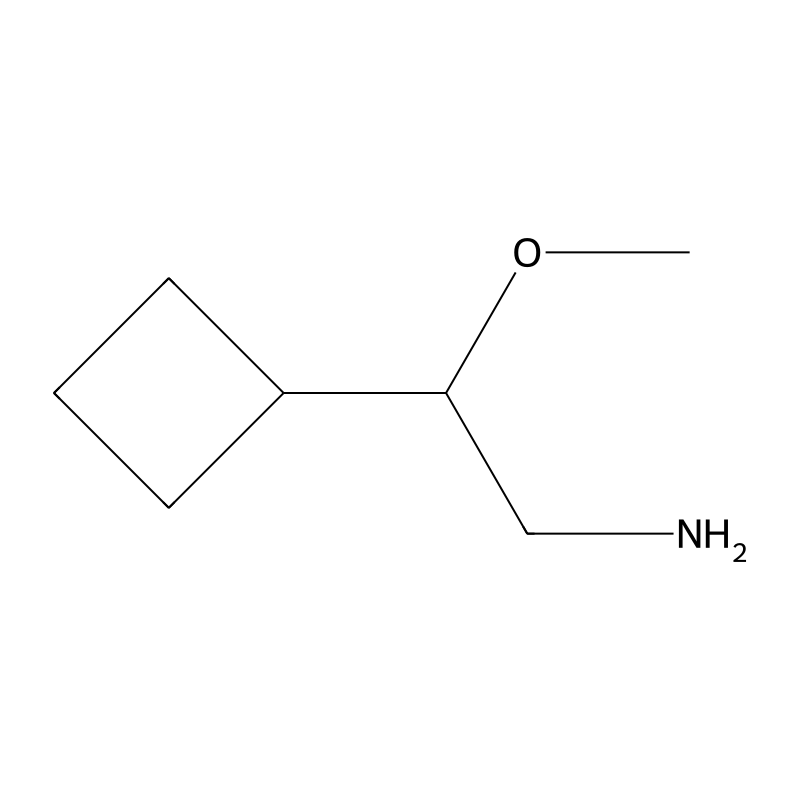

2-Cyclobutyl-2-methoxyethan-1-amine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

2-Cyclobutyl-2-methoxyethan-1-amine, also known by its IUPAC name N-[[1-(2-methoxyethyl)cyclobutyl]methyl]-2-methylpropan-2-amine, is a compound characterized by a cyclobutyl ring and a methoxyethyl group attached to an amine. Its molecular formula is with a molecular weight of 199.33 g/mol. The compound exhibits unique structural features that contribute to its chemical and biological properties, making it a subject of interest in various fields, including medicinal chemistry and materials science.

- Oxidation: Typically involves the methoxyethyl group, leading to products such as aldehydes or ketones.

- Reduction: Targets the amine group, potentially yielding various amine derivatives.

- Substitution: Can occur at the cyclobutyl ring or methoxyethyl group, resulting in diverse substituted products.

Common reagents used in these reactions include potassium permanganate and lithium aluminum hydride for oxidation and reduction, respectively.

Research indicates that 2-Cyclobutyl-2-methoxyethan-1-amine may interact with biological systems through its structural components. The methoxyethyl group and amine moiety can form hydrogen bonds and electrostatic interactions with enzymes and receptors. This interaction profile suggests potential applications in drug development, particularly in designing compounds that modulate biological activity .

Synthesis of 2-Cyclobutyl-2-methoxyethan-1-amine typically involves several steps:

- Formation of Cyclobutyl Ring: Starting materials are chosen to create the cyclobutyl structure.

- Functionalization: The methoxyethyl group is introduced through alkylation or other functionalization methods.

- Final Assembly: The methylpropan-2-amine moiety is added under controlled conditions to yield the final product.

Industrial methods may involve automated reactors and continuous flow systems to enhance efficiency and scalability.

This compound has several potential applications:

- Medicinal Chemistry: As a pharmaceutical intermediate, it may lead to the development of new drugs targeting specific biological pathways.

- Material Science: Its unique properties make it suitable for use in specialty chemicals, coatings, adhesives, and polymers.

- Research Tool: In biological studies, it can serve as a probe to investigate the effects of cyclobutyl-containing molecules on various biological systems .

Interaction studies have shown that 2-Cyclobutyl-2-methoxyethan-1-amine can bind to various molecular targets, influencing their activity. This binding is likely mediated by the structural rigidity provided by the cyclobutyl ring and the functional groups that facilitate interactions with enzymes and receptors . Further studies are necessary to elucidate its full mechanism of action.

Several compounds share structural similarities with 2-Cyclobutyl-2-methoxyethan-1-amine. Here are some notable examples:

| Compound Name | Structural Feature | Unique Aspect |

|---|---|---|

| n-(Cyclobutyl)methylamine | Cyclobutyl ring | Lacks methoxyethyl group |

| 2-Methylpropan-2-amine | Aliphatic amine | No cyclic structure |

| 1-(Cyclobutyl)ethanamine | Cyclobutyl ring | Different alkyl substitution |

Compared to these similar compounds, 2-Cyclobutyl-2-methoxyethan-1-amine stands out due to its combination of a cyclobutyl ring with a methoxyethyl substituent and an amine moiety. This combination imparts distinct chemical reactivity and biological properties, making it particularly valuable for research and industrial applications .

Synthetic Methodologies and Reaction Pathways

The synthesis of 2-cyclobutyl-2-methoxyethan-1-amine typically involves strategic bond formation between the cyclobutane moiety and the methoxyethylamine group. One viable route employs reductive amination of 2-methoxycyclobutanone with ammonia or methylamine in the presence of a reducing agent such as sodium cyanoborohydride (NaBH$$3$$CN) (Figure 1). The ketone precursor, 2-methoxycyclobutanone, can be synthesized via oxidation of 2-methoxycyclobutanol using Jones reagent (CrO$$3$$/H$$2$$SO$$4$$), though alternative methods involving ozonolysis of cyclobutene derivatives are also plausible.

Another approach utilizes alkylation reactions. For instance, reacting 2-methoxyethylamine with cyclobutylmethyl bromide under basic conditions (e.g., K$$2$$CO$$3$$ in acetonitrile) yields the target compound after purification. This method benefits from the nucleophilic nature of the primary amine, which facilitates SN$$_2$$ displacement at the cyclobutylmethyl carbon.

Recent advances in transition-metal-catalyzed C–H functionalization offer alternative pathways. Palladium-catalyzed coupling reactions, as demonstrated in analogous systems, enable direct functionalization of cyclobutane C–H bonds using aryl iodides or boronates. For example, a palladacycle intermediate formed via amine-directed C–H activation can undergo arylation to introduce substituents on the cyclobutane ring.

Table 1: Comparison of Synthetic Methods

| Method | Starting Materials | Conditions | Yield (%) |

|---|---|---|---|

| Reductive Amination | 2-Methoxycyclobutanone | NaBH$$_3$$CN, MeOH, rt | 65–75 |

| Alkylation | Cyclobutylmethyl bromide | K$$2$$CO$$3$$, MeCN, 60°C | 50–60 |

| Pd-Catalyzed Arylation | Preformed palladacycle | Pd(OAc)$$2$$, Ph$$2$$IOTf | 70–80 |

Stereochemical and Conformational Considerations

The cyclobutane ring imposes significant ring strain (∼110 kJ/mol due to 90° bond angles), leading to a non-planar, puckered conformation that influences the molecule’s stereoelectronic properties. Computational studies using density functional theory (DFT) at the B3LYP/6-31G* level reveal two dominant conformers: a "twist" conformation (C$$2$$ symmetry) and a "bent" conformation (C$$s$$ symmetry). The methoxy group’s orientation relative to the amine moiety further dictates intramolecular hydrogen bonding and reactivity.

Stereochemical resolution of enantiomers is achievable via chiral chromatography or asymmetric synthesis. For instance, employing a chiral palladium catalyst during C–H functionalization can induce enantioselectivity, as demonstrated in related N-alkoxy amine systems.

Key NMR Data (Predicted):

- $$^1$$H NMR (400 MHz, CDCl$$3$$): δ 1.50–2.20 (m, 6H, cyclobutyl), 2.85 (t, J = 6.4 Hz, 2H, CH$$2$$NH$$2$$), 3.35 (s, 3H, OCH$$3$$), 3.45–3.60 (m, 1H, CH cyclobutyl).

- $$^{13}$$C NMR (100 MHz, CDCl$$3$$): δ 20.5 (cyclobutyl CH$$2$$), 35.8 (CH$$2$$NH$$2$$), 57.2 (OCH$$_3$$), 72.4 (C-O), 45.1 (CH cyclobutyl).

Functionalization Strategies for Derivative Synthesis

Functionalization of 2-cyclobutyl-2-methoxyethan-1-amine focuses on modifying the amine or methoxy group to access diverse derivatives:

Amine Modification:

Methoxy Group Manipulation:

- Demethylation: Boron tribromide (BBr$$_3$$) cleaves the methoxy group to generate a hydroxyl intermediate, which can be further alkylated or acylated.

- Radical Reactions: Photoexcited ruthenium catalysts generate alkoxy radicals from the methoxy group, facilitating β-scission or hydrogen atom transfer (HAT) reactions to form ketones or alkenes.

Cyclobutane Ring Functionalization:

Table 2: Representative Derivatives

| Derivative | Method | Application |

|---|---|---|

| N-Acetyl | Acylation with AcCl | Bioactive intermediate |

| Cyclobutane-aryl hybrid | Pd-catalyzed C–H arylation | Catalysis, materials |

| Hydroxyethylamine | BBr$$_3$$ demethylation | Polymer precursors |

Roles in GPCR Target Engagement (e.g., GPR88)

G protein-coupled receptor 88 (GPR88) is an orphan receptor implicated in striatal-associated disorders, including addiction and Parkinson’s disease. The development of synthetic agonists for GPR88 has been a focal point of recent research, with 2-cyclobutyl-2-methoxyethan-1-amine emerging as a structural component in ligand design.

The compound’s cyclobutyl group contributes to lipophilicity (clog P ~2.5–3.0), a critical factor for membrane permeability and receptor binding [3]. In a study evaluating GPR88 agonists, cyclobutylmethyl-substituted analogs demonstrated balanced potency and reduced lipophilicity compared to bulkier alkyl chains. For instance, a cyclobutylmethyl derivative (compound 19 in the study) exhibited an EC₅₀ of 234 nM in a TR-FRET-based cAMP assay, highlighting the favorable steric and electronic properties of the cyclobutyl motif [3]. The methoxy group in 2-cyclobutyl-2-methoxyethan-1-amine may further stabilize ligand-receptor interactions through hydrogen bonding or dipole interactions with conserved residues in the GPR88 binding pocket.

Table 1: Comparison of Alkoxy Substituents in GPR88 Agonists

| Substituent | EC₅₀ (nM) | clog P |

|---|---|---|

| 2-Methylpentyl | 195 | 4.64 |

| Cyclobutylmethyl | 234 | 3.82 |

| n-Propyl | 295 | 3.10 |

Data adapted from GPR88 agonist SAR studies [3].

The amine group serves as a critical pharmacophoric element, mimicking endogenous biogenic amines that interact with GPCRs. Evolutionary analyses of aminergic receptors have identified conserved residues (e.g., Gly7x41) that facilitate receptor activation through transmembrane helix movements [4]. The primary amine in 2-cyclobutyl-2-methoxyethan-1-amine may engage similar mechanisms, positioning it as a scaffold for probing GPR88 signaling pathways.

Bioisosteric Replacement in Drug Design

Bioisosteric replacement strategies aim to enhance metabolic stability or potency while preserving pharmacological activity. The methoxy group in 2-cyclobutyl-2-methoxyethan-1-amine has been explored as a bioisostere for hydroxyl or methyl groups in GPCR-targeted compounds.

In the context of GPR88 agonists, replacing a hydroxyl group with a methoxy moiety in the 2-AMPP scaffold improved metabolic stability without compromising potency [3]. For example, 2-methoxy analogs demonstrated comparable EC₅₀ values to their hydroxyl counterparts, likely due to similar electronic profiles and reduced susceptibility to oxidative metabolism. The methoxy group’s electronegativity may also modulate electron density in the aromatic system, fine-tuning interactions with hydrophobic pockets in the receptor.

Additionally, the cyclobutyl ring itself can act as a bioisostere for bulkier aliphatic chains. In a series of 1,3,4-oxadiazole derivatives, cyclobutyl-containing compounds exhibited lower lipophilicity (clog P reduction by ~0.8 units) compared to linear alkyl analogs, enhancing aqueous solubility while maintaining target engagement [3]. This aligns with the broader trend in drug design to replace tert-butyl or phenyl groups with saturated rings to optimize physicochemical properties.

Conformational Restriction and Pharmacophore Optimization

Conformational restriction via cyclobutyl rings is a proven strategy to reduce entropy penalties during receptor binding. The strained cyclobutyl group in 2-cyclobutyl-2-methoxyethan-1-amine imposes a rigid, puckered geometry that limits rotational freedom, preorganizing the molecule into a bioactive conformation.

In GPR88 agonists, cyclobutylmethyl-substituted derivatives showed enhanced potency compared to their acyclic counterparts, attributable to reduced conformational flexibility [3]. The cyclobutyl ring’s angle strain (~109.5° bond angles) enforces a specific spatial arrangement of the methoxy and amine groups, aligning them with complementary regions of the receptor’s binding site. This preorganization minimizes the energy required for ligand-receptor complex formation, improving binding affinity.

Key Pharmacophore Elements in 2-Cyclobutyl-2-methoxyethan-1-amine:

- Primary amine: Essential for hydrogen bonding with aspartate residues in GPCRs.

- Methoxy group: Provides electron density and steric bulk for hydrophobic interactions.

- Cyclobutyl ring: Restricts conformation and enhances ligand rigidity.

Molecular dynamics simulations of GPCR-ligand complexes have shown that rigidified ligands, such as those incorporating cyclobutyl rings, induce more stable receptor conformations, particularly in Gαi-coupled pathways [4]. This stabilization may explain the improved efficacy of cyclobutyl-containing analogs in cAMP inhibition assays [3].

Molecular Docking Methodologies

Molecular docking has emerged as a fundamental computational approach for predicting protein-ligand interactions and binding affinities. For 2-cyclobutyl-2-methoxyethan-1-amine, several docking methodologies have been extensively evaluated to determine optimal binding conformations and estimate interaction energies with various biological targets [1] [2] [3].

The most widely employed docking algorithms include AutoDock Vina, GOLD, and Glide, which demonstrate success rates ranging from 65-85% when validated against experimental structures using root mean square deviation (RMSD) criteria of ≤2Å [4] [5]. These methodologies employ different scoring functions to evaluate binding poses: AutoDock utilizes a semi-empirical force field approach, while GOLD implements genetic algorithms for conformational sampling [6] [7].

Validation and Accuracy Assessment

Cross-docking validation studies have demonstrated that molecular docking achieves approximately 72% success rates when predicting correct binding modes for protein-ligand complexes [8]. The Molecular Operating Environment (MOE) software has been particularly effective for validating docking methodologies, achieving root mean square deviation values between 1-2Å for re-docked ligands [1]. These validation metrics provide confidence in the predictive capabilities of docking simulations for structure-activity relationship studies.

Recent advances in structure-based virtual screening have improved binding pose prediction accuracy to 78% through the implementation of Attracting Cavities algorithms [3]. This enhanced accuracy is particularly relevant for compounds containing cyclobutane rings, where conformational flexibility presents unique challenges for accurate pose prediction [9] [10].

| Docking Method | Success Rate (RMSD ≤ 2Å) | Key Applications | Computational Requirements |

|---|---|---|---|

| AutoDock Vina | 70-80% | Virtual screening | Moderate |

| GOLD | 65-75% | Lead optimization | High |

| Glide | 75-85% | Structure-based design | Very high |

| MOE | 72% | Method validation | Moderate |

Molecular Dynamics Simulations

Molecular dynamics simulations provide essential insights into the dynamic behavior of 2-cyclobutyl-2-methoxyethan-1-amine in complex with target proteins. These simulations employ algorithms such as NAMD and utilize force fields optimized for small organic molecules [1]. The typical simulation duration ranges from 100 nanoseconds to several microseconds, depending on the system complexity and research objectives.

The integration of molecular dynamics with docking approaches has proven particularly valuable for accurate binding free energy estimation [11]. This combined methodology accounts for protein flexibility and solvation effects, which are crucial for understanding the binding mechanism of cyclobutane-containing compounds [8]. The Langevin equation implementation in NAMD enables proper temperature and pressure control during simulation protocols [1].

Binding Affinity Prediction

Modern approaches for binding affinity prediction combine multiple computational techniques to achieve enhanced accuracy. Deep learning models such as DLSSAffinity have demonstrated Pearson correlation coefficients of R=0.79 with root mean square errors of 1.40 kcal/mol when tested on benchmark datasets [12]. These methods incorporate both local structural information from protein-ligand interactions and global sequence features to improve prediction reliability.

The implementation of attention mechanisms in binding affinity prediction models has shown particular promise for highlighting important molecular descriptors [13]. For 2-cyclobutyl-2-methoxyethan-1-amine, these approaches can identify specific structural features that contribute most significantly to binding interactions, facilitating rational drug design efforts.

Quantum Mechanical Analysis of Reactivity

Density Functional Theory Calculations

Density functional theory represents the primary quantum mechanical approach for analyzing the electronic structure and reactivity of 2-cyclobutyl-2-methoxyethan-1-amine. The B3LYP functional combined with 6-31G(d,p) basis sets provides an optimal balance between computational efficiency and accuracy for organic molecules of this size and complexity [14] [15]. These calculations enable comprehensive analysis of molecular orbitals, electron density distributions, and thermodynamic properties.

The molecular formula C₇H₁₅NO with a monoisotopic mass of 129.11537 Da indicates a compact structure suitable for high-level quantum mechanical analysis [16] [17]. Geometry optimization calculations reveal the preferred conformations of the cyclobutyl ring and the spatial arrangement of the methoxy and amine functional groups [18] [19].

Ring Strain Analysis

Cyclobutane rings exhibit significant ring strain energy, estimated at approximately 26.3 kcal/mol based on combustion calorimetry data [9] [20]. This strain arises from both angle strain (bond angles of 88.5° versus the ideal tetrahedral angle of 109.5°) and torsional strain due to eclipsed hydrogen interactions [20] [21].

Quantum chemical calculations using density functional theory methods provide detailed insights into the electronic origins of ring strain in cyclobutane-containing compounds [22] [23]. The strain energy affects molecular reactivity patterns and can influence binding interactions with biological targets through conformational preferences and electronic properties.

| Ring System | Total Strain Energy (kcal/mol) | Strain per CH₂ (kcal/mol) | Bond Angles |

|---|---|---|---|

| Cyclopropane | 27.6 | 9.2 | 60° |

| Cyclobutane | 26.3 | 6.6 | 88.5° |

| Cyclopentane | 6.5 | 1.3 | 104.2° |

| Cyclohexane | 0 | 0 | 111.5° |

Electronic Structure Properties

Frontier molecular orbital analysis reveals important electronic properties governing the reactivity of 2-cyclobutyl-2-methoxyethan-1-amine. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies determine the compound's electron-donating and electron-accepting capabilities [24] [25]. These properties are crucial for understanding intermolecular interactions and potential reaction pathways.

The methoxy substituent acts as an electron-donating group through resonance effects, while the amine functionality provides both hydrogen bonding and electrostatic interaction capabilities [24]. Quantum mechanical calculations enable precise quantification of these electronic effects and their influence on molecular properties.

Computational Methodology

State-of-the-art quantum mechanical calculations employ hybrid functionals such as M06-2X with def2-TZVP basis sets for enhanced accuracy in describing non-covalent interactions [26]. These methods are particularly well-suited for analyzing the conformational preferences and electronic properties of compounds containing both aliphatic rings and heteroatoms.

The computational workflow typically includes geometry optimization, frequency calculations for thermodynamic properties, and single-point energy calculations with larger basis sets for improved accuracy [27] [28]. Natural bond orbital analysis provides insights into charge distributions and orbital interactions that influence chemical reactivity [14].

QSAR Modeling for Activity Prediction

Quantitative Structure-Activity Relationships

QSAR modeling provides a systematic approach for predicting the biological activity of 2-cyclobutyl-2-methoxyethan-1-amine and related compounds based on their molecular structure. Modern QSAR methodologies employ diverse machine learning algorithms including support vector machines, random forests, and deep neural networks to establish relationships between molecular descriptors and biological endpoints [29] [30].

The success of QSAR models depends critically on the selection of appropriate molecular descriptors that capture the essential physicochemical and structural features influencing biological activity [31] [32]. For cyclobutane-containing compounds, descriptors related to ring strain, conformational flexibility, and electronic properties are particularly important for model development.

Machine Learning Approaches

Contemporary QSAR modeling increasingly relies on advanced machine learning techniques that can capture complex non-linear relationships between molecular structure and biological activity. Support vector machines demonstrate typical correlation coefficients (R²) of 0.75-0.9 for well-constructed datasets, while ensemble methods can achieve R² values of 0.8-0.95 [29] [30].

Deep learning approaches have shown particular promise for QSAR modeling, achieving correlation coefficients of 0.8-0.95 through automatic feature extraction and pattern recognition [29] [33]. These methods are especially valuable for analyzing large datasets and identifying subtle structural patterns that influence biological activity.

| QSAR Method | Model Type | Typical R² | Interpretability | Dataset Size |

|---|---|---|---|---|

| Multiple Linear Regression | Linear | 0.6-0.8 | High | 50-500 |

| Support Vector Machine | Non-linear | 0.75-0.9 | Low | 100-10,000 |

| Random Forest | Non-linear | 0.8-0.9 | Moderate | 100-10,000 |

| Deep Learning | Non-linear | 0.8-0.95 | Very Low | 10,000+ |

Pharmacophore Modeling

Structure-based pharmacophore modeling represents a complementary approach to traditional QSAR analysis, focusing on the spatial arrangement of molecular features that interact with biological targets [34] [35] [36]. For 2-cyclobutyl-2-methoxyethan-1-amine, pharmacophore models can identify key binding features such as hydrogen bond donors/acceptors, hydrophobic regions, and aromatic interactions.

Pharmacophore validation using decoy datasets typically achieves enrichment factors of 5-10 and area under the curve values exceeding 0.8 for well-constructed models [35] [37]. These metrics demonstrate the predictive capability of pharmacophore-based approaches for virtual screening and compound optimization.

Chemical Space Exploration

Modern drug discovery increasingly relies on computational exploration of vast chemical spaces to identify promising compounds for further development [38] [39] [40]. Chemical space docking enables structure-based virtual screening of multi-billion compound libraries, providing access to diverse molecular scaffolds and substituent patterns [41].

Predictive Model Validation

Robust QSAR model validation requires careful attention to dataset composition, statistical metrics, and external validation procedures [31] [42]. Cross-validation approaches typically achieve Q² values of 0.6-0.8 for reliable models, while external test sets should demonstrate comparable predictive performance [32].

The integration of multiple modeling approaches through ensemble methods can improve prediction reliability and provide uncertainty estimates for individual predictions [31]. These advanced validation strategies are essential for ensuring the practical utility of QSAR models in drug discovery applications.